![molecular formula C14H19NO B6268835 rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans CAS No. 198211-14-2](/img/no-structure.png)
rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans
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Overview
Description
Rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans (also known as BDP-1) is an organic compound with a wide range of applications in the field of medicinal chemistry. BDP-1 is a chiral compound, meaning it has two non-superimposable mirror images. It is used in the synthesis of a variety of pharmaceuticals, and has been studied for its potential applications in the treatment of a variety of medical conditions.
Mechanism of Action
Target of Action
The primary target of rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans, also known as (2R,6R)-hydroxynorketamine (HNK), is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) in the brain . AMPARs are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
(2R,6R)-HNK interacts with AMPARs to potentiate synaptic transmission . This interaction results in a rapid and persistent potentiation of AMPAR-mediated synaptic transmission, independent of N-methyl-D-aspartate receptor (NMDAR) activity . This potentiation is accompanied by a concentration-dependent decrease in paired pulse ratios, indicating an increase in glutamate release probability .
Biochemical Pathways
The compound’s action primarily affects the glutamatergic transmission pathway in the hippocampus . It enhances excitatory synaptic transmission through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability . This effect is independent of glutamatergic network disinhibition .
Pharmacokinetics
It is known that the compound has a rapid onset of action, with effects observable within hours of administration . The compound’s effects are also sustained, with residual effects observable 24 hours after administration .
Result of Action
The potentiation of AMPAR-mediated synaptic transmission by (2R,6R)-HNK leads to enhanced excitatory synaptic transmission in the hippocampus . This results in a rapid antidepressant-like effect, without the dissociative-like properties and abuse potential associated with ketamine . In addition, (2R,6R)-HNK has been shown to improve cognitive function through a persistent potentiation of hippocampal activity .
Action Environment
The action of (2R,6R)-HNK can be influenced by various environmental factors. For example, the frequency of administration can modulate the compound’s effects on cognitive function . Daily administration of (2R,6R)-HNK has been shown to impair implicit memory, while thrice-weekly administration tends to improve it
Advantages and Limitations for Lab Experiments
The use of BDP-1 in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for use in a variety of laboratory settings. In addition, its structure is relatively simple, making it easy to synthesize and manipulate. Finally, its chiral nature makes it suitable for use in asymmetric synthesis. However, there are some limitations to its use in laboratory experiments. For example, it is not always easy to obtain in large quantities, and it can be expensive.
Future Directions
There are a number of potential future directions for the use of BDP-1. For example, it could be studied further for its potential to act as an immunomodulator and to reduce inflammation. It could also be studied for its potential to act as an antidepressant and to reduce anxiety. In addition, it could be studied for its potential to act as an antifungal agent. Finally, it could be studied for its potential to act as an anti-cancer agent.
Synthesis Methods
BDP-1 is synthesized from the reaction of 1-benzyl-2,6-dimethylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of the desired product. The reaction is typically carried out in a solvent such as dichloromethane at room temperature. The reaction is typically complete within a few hours.
Scientific Research Applications
BDP-1 has been studied for its potential applications in the treatment of a variety of medical conditions. It has been studied for its potential to act as an anti-inflammatory, to reduce pain, and to act as an anti-cancer agent. It has also been studied for its potential to act as an antidepressant and to reduce anxiety. In addition, it has been studied for its potential to act as an immunomodulator, to reduce inflammation, and to act as an antifungal agent.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans involves the condensation of benzylamine with 2,6-dimethylpiperidin-4-one followed by reduction of the resulting imine to the corresponding amine. The amine is then acylated with an appropriate acyl chloride to yield the target compound.", "Starting Materials": [ "Benzylamine", "2,6-dimethylpiperidin-4-one", "Sodium borohydride", "Acyl chloride" ], "Reaction": [ "Step 1: Condensation of benzylamine with 2,6-dimethylpiperidin-4-one in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride to yield the corresponding amine.", "Step 3: Acylation of the amine with an appropriate acyl chloride in the presence of a suitable base to yield rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans." ] } | |
CAS RN |
198211-14-2 |
Molecular Formula |
C14H19NO |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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